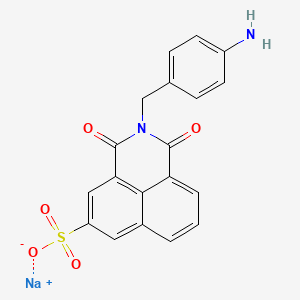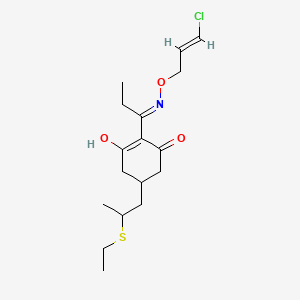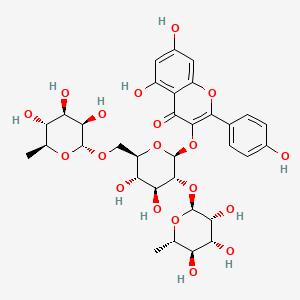
CP-466722
Descripción general
Descripción
CP-466722 es un inhibidor potente y reversible de la quinasa ATM (ataxia telangiectasia mutada). Es conocido por su alta especificidad, con un valor de IC50 de 0.41 μM, y no inhibe la fosfoinositol 3-quinasa (PI3K) u otros miembros estrechamente relacionados de la familia de proteínas quinasas similares a PI3K (PIKK)
Aplicaciones Científicas De Investigación
CP-466722 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:
Investigación sobre el cáncer: this compound se utiliza para estudiar el papel de la quinasa ATM en las células cancerosas y para desarrollar posibles terapias contra el cáncer.
Respuesta al daño del ADN: El compuesto se utiliza para investigar las vías de respuesta al daño del ADN y el papel de la quinasa ATM en la coordinación de la progresión del ciclo celular con la reparación del ADN.
Desarrollo de fármacos: this compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de la quinasa ATM con mayor potencia y selectividad.
Mecanismo De Acción
CP-466722 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa ATM. La quinasa ATM es un regulador clave de la respuesta al daño del ADN, y su inhibición conduce a la interrupción de los puntos de control del ciclo celular y la acumulación de daño del ADN . El compuesto se une al sitio activo de la quinasa ATM, evitando su fosforilación y activación. Esta inhibición da como resultado la supresión de las vías de señalización aguas abajo involucradas en la reparación del ADN y la regulación del ciclo celular .
Análisis Bioquímico
Biochemical Properties
CP-466722 plays a significant role in biochemical reactions. It inhibits ATM-dependent phosphorylation and disrupts ATM function . The compound interacts with the ATM enzyme, a serine/threonine protein kinase that is critical in the cellular response to DNA double-strand breaks .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ATM kinase activity induced by ionizing radiation (IR) . This inhibition can rapidly and completely reverse, potentially increasing the sensitivity of tumor cells to IR .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the ATM enzyme. It exerts its effects at the molecular level by inhibiting ATM-dependent phosphorylation . This results in the disruption of ATM function, which plays a crucial role in the cellular response to DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include increased sensitivity to IR .
Metabolic Pathways
This compound is involved in the ATM signaling pathway, which is a critical pathway in the response to DNA damage
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CP-466722 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de quinazolina y la funcionalización posterior para introducir las unidades de piridina y triazol. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
CP-466722 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de quinazolina y triazol. Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como DMSO, catalizadores y varios nucleófilos para reacciones de sustitución. Las reacciones a menudo se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para optimizar el rendimiento .
Principales productos formados
Los principales productos formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados se utilizan para estudiar la relación estructura-actividad y para desarrollar análogos más potentes para fines de investigación .
Comparación Con Compuestos Similares
CP-466722 es único en su alta especificidad para la quinasa ATM y su mecanismo de inhibición reversible. Los compuestos similares incluyen:
KU-55933: Otro inhibidor de la quinasa ATM con un mecanismo de acción similar pero una estructura química diferente.
Estos compuestos comparten el objetivo común de dirigirse a la quinasa ATM pero difieren en sus estructuras químicas, potencia y perfiles de selectividad.
Propiedades
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080622-86-1 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1080622-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?
A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].
Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?
A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].
Q3: Is CP466722 selective for ATM kinase?
A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].
Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?
A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].
Q5: How does CP466722 affect glucose transport?
A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].
Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?
A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.
Q7: Has CP466722 been tested in clinical trials?
A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


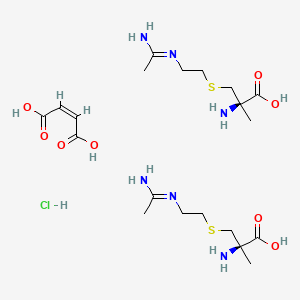
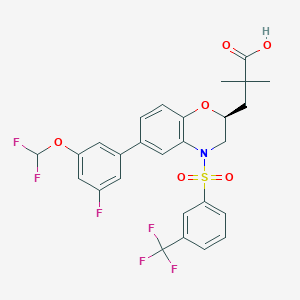


![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
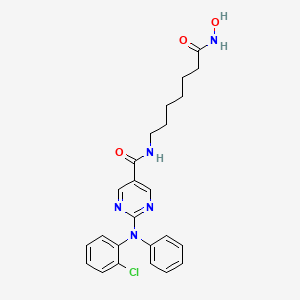



![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
